{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a difluorophenyl group, a sulfanyl group, and a methanimidamide group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aldehyde dehydrogenases (aldhs), a family of enzymes that aid in detoxification and are overexpressed in several different malignancies .
Mode of Action
Based on the action of similar compounds, it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect the aldh pathway, which plays a crucial role in detoxification .
Result of Action
Similar compounds have been found to induce apoptosis in human leukemia cells through the mitochondrial pathway following cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3,4-difluorobenzyl chloride with thiourea under basic conditions to form the intermediate {[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- {[(3,4-Difluorophenyl)methyl]sulfanyl}methanamine
- {[(3,4-Difluorophenyl)methyl]sulfanyl}methanamide
- {[(3,4-Difluorophenyl)methyl]sulfanyl}methanethioamide
Uniqueness
{[(3,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the imidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S.BrH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDZUGNPNVIOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=N)N)F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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